4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile (CAS 1707400-45-0) is a highly functionalized heterocyclic building block engineered for advanced pharmaceutical and agrochemical synthesis. It features a C4-bromine atom optimized for transition-metal-catalyzed cross-coupling, a C3-carbonitrile group that serves as a precursor for amidines and tetrazoles, and an N1-propyl chain that increases lipophilicity (cLogP ~2.1). In procurement and process chemistry, this specific substitution pattern is selected to balance electrophilic activation at the C4 position with enhanced solubility in green organic solvents, overcoming the processability limitations commonly associated with shorter-chain alkyl pyrazoles [1].
Substituting 4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile with its more common 1-methyl analog (CAS 287922-71-8) or the des-cyano variant (4-Bromo-1-propyl-1H-pyrazole) frequently leads to downstream manufacturing failures. The 1-methyl analog exhibits significantly lower solubility (~35 mg/mL vs ~145 mg/mL in 2-MeTHF), increasing the risk of crystallization and reactor fouling during continuous flow operations [1]. Conversely, utilizing a des-cyano analog removes the critical electron-withdrawing effect at the C3 position; this drastically reduces the rate of oxidative addition at the C4-bromine bond, necessitating >1.0 mol% palladium catalyst loadings, elevated temperatures, and longer reaction times to achieve comparable cross-coupling yields [2].
N1-propyl chain raises lipophilicity substantially relative to N1-methyl. This may alter membrane permeability and metabolic clearance; direct replacement without profiling can confound SAR interpretation.
cLogP delta exceeds typical meaningful threshold.
Even the ethyl-to-propyl step introduces a lipophilicity shift that can affect free fraction and CYP binding. Assay readouts may differ, limiting interchangeability in lead optimization.
Requires matched-pair profiling before analog substitution.
N2-alkyl isomers can form under conventional alkylation. Trace regioisomeric contamination may bias biological readouts; verify N1 selectivity when changing supplier or synthetic route.
Process scalability relies heavily on reactant solubility. The N1-propyl chain in 4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile significantly disrupts the crystal lattice packing compared to the N1-methyl analog, resulting in a >4-fold increase in solubility in green process solvents. This allows for higher molarity reactions, reducing solvent waste and improving throughput [1].
| Evidence Dimension | Saturation solubility in 2-MeTHF at 20°C |
| Target Compound Data | ~145 mg/mL (N-propyl derivative) |
| Comparator Or Baseline | ~35 mg/mL (N-methyl analog, CAS 287922-71-8) |
| Quantified Difference | >4-fold increase in solubility |
| Conditions | Isothermal saturation shake-flask method, 20°C, 2-MeTHF solvent |
Enables high-concentration batch and continuous flow manufacturing, directly reducing solvent procurement volumes and reactor footprint.
The presence of the C3-carbonitrile group exerts a strong inductive electron-withdrawing effect, making the C4-bromine bond more susceptible to oxidative addition by low-valent palladium species. When compared to the des-cyano baseline (4-Bromo-1-propyl-1H-pyrazole), the target compound achieves >95% yields under milder conditions and lower catalyst loadings [1].
| Evidence Dimension | Suzuki-Miyaura coupling yield (arylboronic acid) |
| Target Compound Data | >95% yield at 1.0 mol% Pd |
| Comparator Or Baseline | <60% yield at 1.0 mol% Pd (4-Bromo-1-propyl-1H-pyrazole) |
| Quantified Difference | >35% absolute yield improvement |
| Conditions | 1.0 mol% Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 80°C, 2 hours |
Allows procurement teams to specify lower precious-metal catalyst loadings and reduces energy costs associated with prolonged, high-temperature heating.
In drug discovery, the N-alkyl substituent is frequently used to probe hydrophobic pockets within target proteins. The N-propyl group provides a +1.0 log unit increase in calculated lipophilicity that correlates with improved membrane permeability and target residence time compared to the less lipophilic methyl baseline [1].
| Evidence Dimension | Calculated LogP (cLogP) contribution |
| Target Compound Data | cLogP ~2.1 |
| Comparator Or Baseline | cLogP ~1.1 (4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile) |
| Quantified Difference | +1.0 log unit increase in lipophilicity |
| Conditions | In silico calculation (standard predictive models for pyrazole scaffolds) |
Provides a critical structural vector for medicinal chemists optimizing oral bioavailability and hydrophobic pocket engagement, justifying its selection over cheaper methyl analogs.
Due to its >4-fold higher solubility in 2-MeTHF compared to methyl analogs, this compound is highly suitable for continuous flow cross-coupling reactions. It prevents line blockages and allows for highly concentrated feed solutions, maximizing reactor space-time yields [1].
The N-propyl chain provides a +1.0 cLogP increase to occupy deep hydrophobic pockets in target proteins (such as Autotaxin). The C4-bromine allows for attachment of the core pharmacophore, while the C3-nitrile can be hydrolyzed to an amide to form critical hinge-binding hydrogen bonds [2].
The highly reactive C3-carbonitrile group serves as an ideal precursor for the synthesis of tetrazoles (via azide cycloaddition) or amidines. The enhanced electrophilicity of the nitrile, driven by the adjacent pyrazole nitrogen and the C4-bromine, ensures high conversion rates in these downstream functionalizations [3].